
Methyl 1-propyl-1H-indole-2-carboxylate
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Overview
Description
Methyl 1-propyl-1H-indole-2-carboxylate is a useful research compound. Its molecular formula is C13H15NO2 and its molecular weight is 217.26 g/mol. The purity is usually 95%.
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Scientific Research Applications
HIV-1 Integrase Inhibition
One of the primary applications of methyl 1-propyl-1H-indole-2-carboxylate is its role as an inhibitor of HIV-1 integrase. This enzyme facilitates the integration of viral DNA into the host genome, making it a key target for antiretroviral therapies. Studies have shown that this compound can effectively inhibit integrase activity, thereby disrupting viral replication .
Mechanism of Action:
- The compound binds to the active site of integrase, chelating essential metal ions (Mg²⁺) that are crucial for its enzymatic function.
- Structural modifications to the indole core can enhance binding affinity and specificity, indicating potential pathways for drug optimization .
Research Tool in Medicinal Chemistry
This compound serves as a valuable research tool for studying the structure-activity relationships (SAR) in drug design. Its ability to interact with various biological targets allows researchers to explore modifications that could lead to more effective therapeutic agents .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds. Below is a table summarizing key differences:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Indole-2-carboxylic acid | Lacks propyl group at 1-position | Simpler structure; less hydrophobic |
1-Methyl-1H-indole-2-carboxylic acid | Methyl group instead of propyl | May exhibit different biological activity |
1-Ethyl-1H-indole-2-carboxylic acid | Ethyl group at 1-position | Intermediate hydrophobicity compared to propyl |
The propyl substitution at the first position significantly influences both chemical reactivity and biological activity compared to these similar compounds, enhancing its potential interactions with molecular targets in therapeutic applications.
Case Study: Structure-Based Drug Design
Recent studies have employed structure-based drug design techniques to optimize this compound derivatives. For instance, modifications at specific positions on the indole core have resulted in compounds with improved inhibitory effects against HIV-1 integrase, achieving IC50 values as low as 0.13 μM .
Case Study: Virtual Screening Approaches
Virtual screening has been utilized to identify novel derivatives based on this compound. This approach has led to the discovery of compounds that demonstrate enhanced binding interactions with integrase, suggesting pathways for further development into effective antiretroviral therapies .
Properties
Molecular Formula |
C13H15NO2 |
---|---|
Molecular Weight |
217.26 g/mol |
IUPAC Name |
methyl 1-propylindole-2-carboxylate |
InChI |
InChI=1S/C13H15NO2/c1-3-8-14-11-7-5-4-6-10(11)9-12(14)13(15)16-2/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
FPHOESRMOKTHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C=C1C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.